molecular formula C8HF15NaO2 B1260838 Sodium perfluorooctanoate CAS No. 335-95-5

Sodium perfluorooctanoate

Cat. No.: B1260838
CAS No.: 335-95-5
M. Wt: 437.06 g/mol
InChI Key: ORWIEAKWZZIQKG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), is a type of fluorinated surfactant . The primary targets of this compound are the micelles formed in aqueous solutions . Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, and they play a crucial role in the action of this compound .

Mode of Action

The mode of action of this compound involves its interaction with micelles. The compound starts to aggregate at a certain concentration, forming pre-micelles of perfluorooctanoate ions . These pre-micelles capture counterions and form micelles at a critical micelle concentration (CMC) . The micelles at the CMC are highly ionized and strongly hydrated . The addition of urea to an aqueous solution of this compound decreases the CMC and increases the counterion dissociation . This suggests that urea localizes at the micelle surface in a manner that reduces headgroup repulsions .

Biochemical Pathways

It is known that the compound influences the self-aggregation mechanism of surfactants in aqueous solutions . This process can affect various biochemical pathways, particularly those involving surfactant interactions.

Pharmacokinetics

Due to its surfactant properties, it is expected to have high bioavailability and persistence in the environment .

Result of Action

The result of this compound’s action is the formation of micelles in aqueous solutions . These micelles are highly ionized and strongly hydrated . The presence of urea increases the surface area per headgroup and decreases the packing density at the micelle surface . This suggests that this compound’s action results in changes in the structure and properties of micelles .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of urea in the solution affects the micellization of the compound . Additionally, the compound is persistent in the environment and resistant to degradation . This means that environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Sodium perfluorooctanoate plays a role in biochemical reactions primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serum albumin, a major protein in the blood, by binding to its hydrophobic pockets. This interaction can alter the protein’s conformation and affect its function. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .

Cellular Effects

This compound affects various types of cells and cellular processes. It can disrupt cell membrane integrity by integrating into the lipid bilayer, leading to increased membrane permeability. This compound also influences cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in lipid metabolism and inflammation. This compound has been shown to alter gene expression by activating or repressing specific genes involved in these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and enzymes, altering their structure and function. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. This compound can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is highly stable and resistant to degradation, maintaining its activity for extended periods. Long-term exposure to this compound can lead to chronic effects on cellular function, such as persistent activation of inflammatory pathways and disruption of metabolic processes. In vitro studies have shown that this compound can accumulate in cells over time, leading to increased toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild alterations in liver function and lipid metabolism. At high doses, this compound can induce severe toxic effects, including liver damage, endocrine disruption, and developmental toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause damage. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in lipid and carbohydrate metabolism. This can result in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. This compound can also interact with cell membrane transporters, allowing it to enter and accumulate in specific tissues. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The compound may also localize to lipid droplets, affecting lipid storage and metabolism. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium perfluorooctanoate is typically synthesized through the electrochemical fluorination of octanoic acid. This process involves the substitution of hydrogen atoms with fluorine atoms in the presence of an electrolyte solution. The reaction conditions include a high voltage to drive the fluorination process and a controlled temperature to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale electrochemical cells. The process involves the continuous feeding of octanoic acid into the cell, where it undergoes fluorination. The product is then purified through distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium perfluorooctanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which are highly electronegative. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include strong nucleophiles such as hydroxide ions and amines. The reactions typically occur under basic conditions to facilitate the substitution process .

Major Products: The major products formed from these reactions include perfluorooctanoic acid derivatives, which retain the fluorinated carbon chain but have different functional groups attached .

Comparison with Similar Compounds

Uniqueness: Sodium perfluorooctanoate is unique due to its combination of a highly fluorinated carbon chain and a sodium ion, which gives it exceptional solubility in water and strong surfactant properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are required .

Properties

CAS No.

335-95-5

Molecular Formula

C8HF15NaO2

Molecular Weight

437.06 g/mol

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

InChI

InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);

InChI Key

ORWIEAKWZZIQKG-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na]

335-95-5

Pictograms

Irritant

Related CAS

335-67-1 (Parent)

Synonyms

ammonium perfluorooctanoate
APFO
pentadecafluorooctanoic acid
perfluorinated octanoic acid
perfluorooctanoate
perfluorooctanoic acid
perfluorooctanoic acid, anhydride
perfluorooctanoic acid, cesium salt
perfluorooctanoic acid, chromium (3+) salt
perfluorooctanoic acid, cobalt (2+) salt
perfluorooctanoic acid, lithium salt
perfluorooctanoic acid, monoammonium salt
perfluorooctanoic acid, monopotassium salt
perfluorooctanoic acid, monosilver (1+) salt
perfluorooctanoic acid, monosodium salt
perfluorooctanoyl chloride
PFOA cpd
sodium perfluorooctanoate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium perfluorooctanoate
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Reactant of Route 5
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